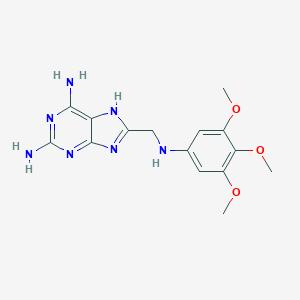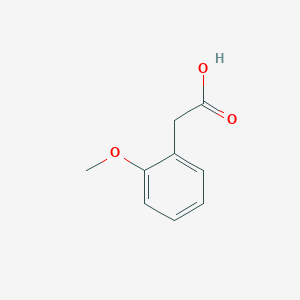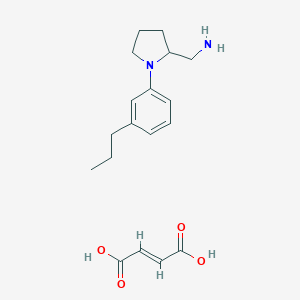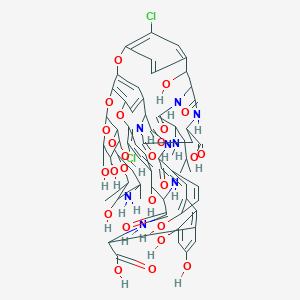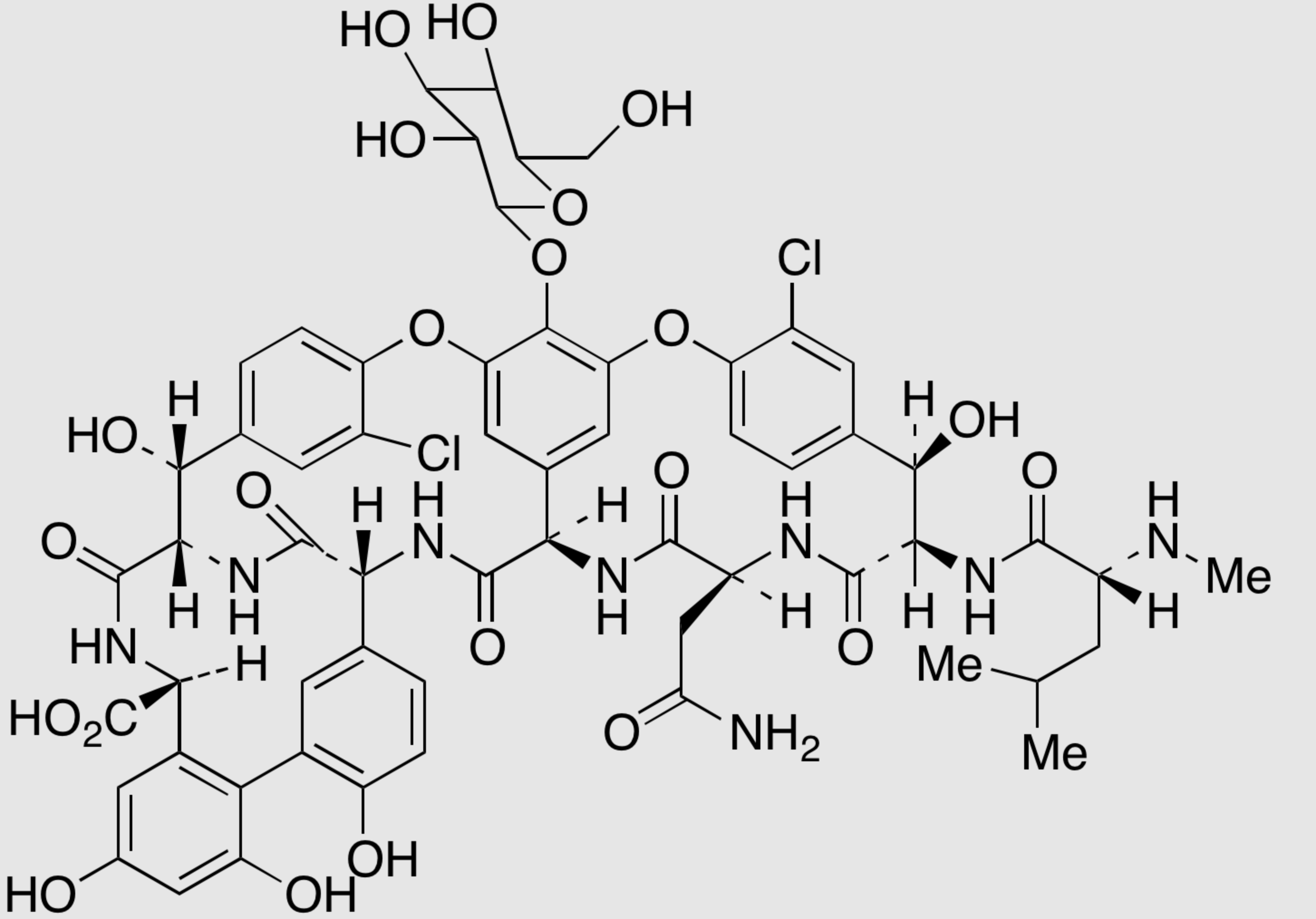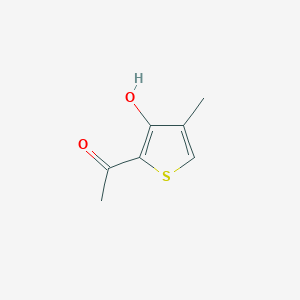
2-Acetyl-3-hydroxy-4-methylthiophene
Overview
Description
2-Acetyl-3-hydroxy-4-methylthiophene is a naturally occurring compound found in various plant species. It is a member of the thiophene family, which is known for its diverse biological activities. In recent years, 2-Acetyl-3-hydroxy-4-methylthiophene has gained significant attention due to its potential therapeutic applications in various diseases.
Mechanism Of Action
The mechanism of action of 2-Acetyl-3-hydroxy-4-methylthiophene is not fully understood. However, studies suggest that the compound exerts its biological activities by modulating various signaling pathways. It has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer. The compound also activates the AMPK pathway, which is involved in energy homeostasis and cellular metabolism.
Biochemical And Physiological Effects
2-Acetyl-3-hydroxy-4-methylthiophene has been shown to have various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of various diseases. The compound has also been shown to improve glucose metabolism and insulin sensitivity, which could be beneficial in the treatment of diabetes.
Advantages And Limitations For Lab Experiments
The advantages of using 2-Acetyl-3-hydroxy-4-methylthiophene in lab experiments include its diverse biological activities and potential therapeutic applications. The compound is also readily available and can be synthesized using simple methods. However, the limitations of using 2-Acetyl-3-hydroxy-4-methylthiophene in lab experiments include its poor solubility and stability, which could affect the accuracy of the results.
Future Directions
There are several future directions for the research on 2-Acetyl-3-hydroxy-4-methylthiophene. One area of interest is the identification of the specific molecular targets of the compound and the elucidation of its mechanism of action. Another area of interest is the development of novel derivatives of the compound with improved pharmacological properties. Additionally, further studies are needed to investigate the potential therapeutic applications of 2-Acetyl-3-hydroxy-4-methylthiophene in various diseases, including cancer, diabetes, and inflammation.
In conclusion, 2-Acetyl-3-hydroxy-4-methylthiophene is a promising compound with diverse biological activities and potential therapeutic applications. Its synthesis methods, mechanism of action, and biochemical and physiological effects have been extensively studied. Further research is needed to fully understand the compound's mechanism of action and to develop novel derivatives with improved pharmacological properties.
Scientific Research Applications
2-Acetyl-3-hydroxy-4-methylthiophene has been studied extensively for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, antioxidant, antimicrobial, and anticancer activities. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines.
properties
CAS RN |
142267-89-8 |
|---|---|
Product Name |
2-Acetyl-3-hydroxy-4-methylthiophene |
Molecular Formula |
C7H8O2S |
Molecular Weight |
156.2 g/mol |
IUPAC Name |
1-(3-hydroxy-4-methylthiophen-2-yl)ethanone |
InChI |
InChI=1S/C7H8O2S/c1-4-3-10-7(5(2)8)6(4)9/h3,9H,1-2H3 |
InChI Key |
KQKIISCIZSDTHP-UHFFFAOYSA-N |
SMILES |
CC1=CSC(=C1O)C(=O)C |
Canonical SMILES |
CC1=CSC(=C1O)C(=O)C |
synonyms |
Ethanone, 1-(3-hydroxy-4-methyl-2-thienyl)- (9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

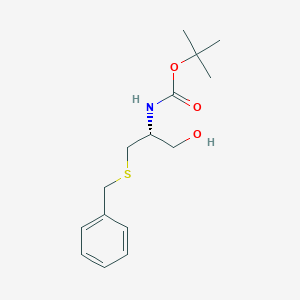
![Ethanone, 1-[2-hydroxy-4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-](/img/structure/B139638.png)
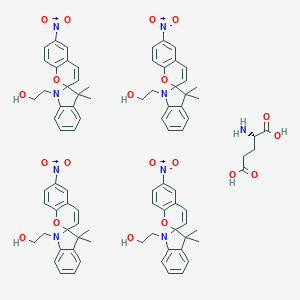
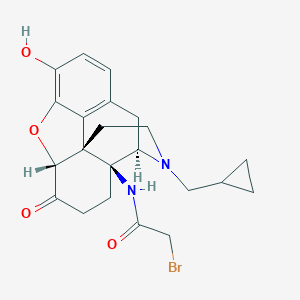
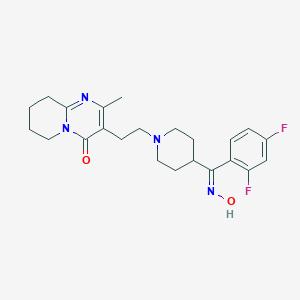
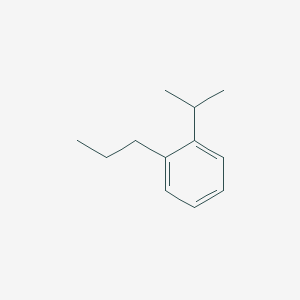
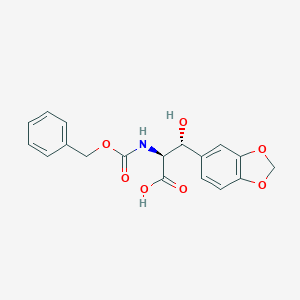
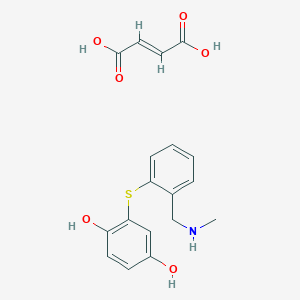
![Cyclopenta[c]pyrrole-1,3(2H,3aH)-dione, tetrahydro-5-methylene-, cis-(9CI)](/img/structure/B139650.png)
